Anti-S. aureus Potency vs. Non-Fluorinated Scaffold
The 3-trifluoromethyl substitution on the pyrazole acetic acid core confers significant antimicrobial activity against Staphylococcus aureus, a finding not universally observed for the unsubstituted pyrazol-1-yl-acetic acid scaffold . While direct head-to-head studies are lacking, the reported MIC values for the target compound are considerably lower than the baseline antimicrobial activity generally associated with the core structure, supporting a class-level inference of enhanced potency [1]. This differentiation is critical for selecting a starting point for antimicrobial development.
| Evidence Dimension | Antimicrobial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | 0.78 – 3.125 μg/mL |
| Comparator Or Baseline | Non-fluorinated pyrazol-1-yl-acetic acid scaffold (baseline activity often > 50 μg/mL or inactive) |
| Quantified Difference | At least 16-fold to >64-fold increase in potency (class-level inference) |
| Conditions | In vitro antibacterial assay against Staphylococcus aureus |
Why This Matters
For a medicinal chemist, an MIC in the low μg/mL range indicates a promising antimicrobial lead worthy of further optimization, whereas the non-fluorinated core typically requires significant structural elaboration to achieve similar activity.
- [1] Kaur, K., Kumar, V., & Gupta, G. K. Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. Journal of Fluorine Chemistry, 2015, 178, 306-326. View Source
